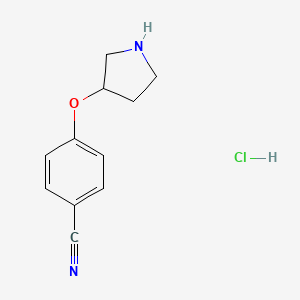

1-(1,2,3,4-Tetrahydronaphthalen-1-yl)piperidin-4-amine dihydrochloride

Übersicht

Beschreibung

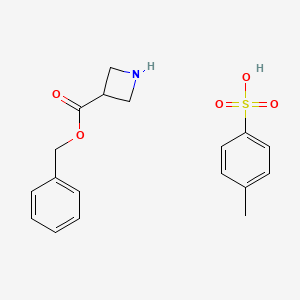

1-(1,2,3,4-Tetrahydronaphthalen-1-yl)piperidin-4-amine dihydrochloride is a chemical compound with the molecular formula C15H22N2 . It is used for pharmaceutical testing .

Physical And Chemical Properties Analysis

This compound has a molecular weight of 230.34858 . Detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results. For more specific information, specialized databases or the manufacturer’s material safety data sheet (MSDS) can be consulted.Wissenschaftliche Forschungsanwendungen

Sigma Receptor Ligands

Research has identified substituted N-[(tetralin-1-yl)alkyl]piperidines, including derivatives similar to 1-(1,2,3,4-tetrahydronaphthalen-1-yl)piperidin-4-amine dihydrochloride, as potent sigma 1 receptor ligands. These compounds exhibit high affinity for sigma 1 receptors, with modifications like piperidine substitutions enhancing their selectivity and potency. This affinity suggests potential therapeutic applications in targeting sigma 1 receptors, which are implicated in various neurological and psychiatric disorders (Berardi et al., 1996).

Selective Sigma Ligands

Further investigations into the structure-activity relationships of these compounds have led to the identification of derivatives with nanomolar or subnanomolar affinity for sigma receptors. Notably, certain derivatives have been highlighted for their selectivity towards sigma 1 or sigma 2 receptor subtypes, making them valuable tools for exploring receptor functions and potential therapeutic interventions (Berardi et al., 1998).

Synthesis and Stereochemistry

The stereochemical aspects of related compounds have been explored, with studies detailing the stereoselective synthesis of related amines. This research underscores the importance of stereochemistry in the pharmacological activity of these compounds, offering insights into the design of more effective and selective drugs (Men Wei-dong, 2013).

Opioid Receptor Ligands

Design and synthesis efforts have also extended to derivatives acting as opioid receptor ligands. By modifying the tetrahydronaphthalene moiety, researchers have developed compounds with moderate to high affinity for the μ opioid receptor. This line of research holds promise for the development of new analgesics with improved safety profiles (Deekonda et al., 2016).

Hybrid Polyoxaheterocyclic Compounds

Recent synthetic approaches have led to the creation of hybrid polyoxaheterocyclic compounds, demonstrating the versatility of the tetrahydronaphthalene scaffold in generating novel chemical entities. Such compounds could offer new avenues for the development of drugs with unique pharmacological profiles (Kanevskaya et al., 2022).

Wirkmechanismus

Target of Action

The primary target of 1-(1,2,3,4-Tetrahydronaphthalen-1-yl)piperidin-4-amine dihydrochloride is the Kappa Opioid Receptor (KOR) . The KOR is a type of opioid receptor in the brain that plays a key role in pain perception, mood regulation, and stress response.

Mode of Action

This compound acts as a selective antagonist at the KOR . This means it binds to the KOR and blocks its activation by other substances, preventing the receptor’s typical effects.

Biochemical Pathways

By blocking the KOR, this compound interferes with the normal functioning of the opioid system , a complex network of receptors and signaling molecules involved in pain perception and mood regulation .

Pharmacokinetics

The compound has good ADME (Absorption, Distribution, Metabolism, and Excretion) properties . This means it is well-absorbed into the body, distributed to the necessary tissues, metabolized efficiently, and excreted in a timely manner. These properties contribute to the compound’s bioavailability, or the extent to which it can reach its target in the body and exert its effects.

Result of Action

In animal studies, oral administration of this compound has shown potent effects in antagonizing KOR agonist-induced prolactin secretion and tail-flick analgesia . This suggests that the compound may have potential therapeutic applications in conditions related to the opioid system, such as pain and mood disorders.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, it should be stored in an inert atmosphere at room temperature to maintain its stability and efficacy. Furthermore, the compound’s pharmacokinetics and effects can be affected by factors such as the individual’s physiological state, the presence of other substances in the body, and genetic variations in the KOR or other components of the opioid system.

Eigenschaften

IUPAC Name |

1-(1,2,3,4-tetrahydronaphthalen-1-yl)piperidin-4-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2.2ClH/c16-13-8-10-17(11-9-13)15-7-3-5-12-4-1-2-6-14(12)15;;/h1-2,4,6,13,15H,3,5,7-11,16H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDCYTWZNJUVOOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=CC=CC=C2C1)N3CCC(CC3)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(2-Thienyl)-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinoline](/img/structure/B1473360.png)

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hept-6-ynoic acid](/img/structure/B1473364.png)

![4-{[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]methyl}piperidine hydrochloride](/img/structure/B1473367.png)

![[3-(Ethoxycarbonyl)piperidin-1-yl]acetic acid hydrochloride](/img/structure/B1473370.png)

![N-(4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)-3-furamide hydrochloride](/img/structure/B1473371.png)

![1-[(5-Methylthiophen-2-yl)methyl]piperidin-4-amine dihydrochloride](/img/structure/B1473373.png)

![{[1-(2,3,4-trifluorophenyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride](/img/structure/B1473379.png)